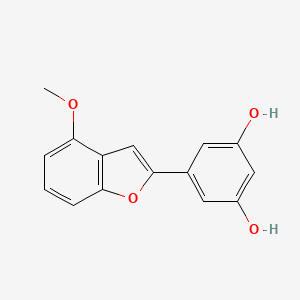

Gnetucleistol C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gnetucleistol C is a stilbene derivative isolated from the lianas of Gnetum cleistostachyum C.Y. Cheng, a plant species found in the southern part of Yunnan province, China . Stilbenes are a group of compounds known for their diverse biological activities, including antioxidation, anti-inflammatory, and antitumor properties . This compound, along with its analogs Gnetucleistol A and B, has been the subject of various studies due to its potential medicinal applications .

准备方法

Gnetucleistol C can be synthesized through a series of chemical reactions involving the isolation of stilbene derivatives from Gnetum cleistostachyum . The synthetic route typically involves the extraction of the plant material, followed by chromatographic separation and purification processes . The molecular formula of this compound is C15H12O4, and it is obtained as an amorphous powder .

化学反应分析

Gnetucleistol C undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydrostilbenes .

科学研究应用

作用机制

The mechanism of action of Gnetucleistol C involves its interaction with various molecular targets and pathways. It is known to inhibit the biosynthesis of leukotrienes by acting as a receptor antagonist . This inhibition reduces inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways involved in these processes are still under investigation, but they likely include key enzymes and receptors in the inflammatory and oxidative stress pathways .

相似化合物的比较

Gnetucleistol C is structurally similar to other stilbene derivatives such as resveratrol, piceatannol, and isorhapontigenin . it is unique in its specific biological activities and molecular interactions. For instance, while resveratrol is well-known for its anti-aging and cardioprotective effects, this compound has shown more potent anti-inflammatory and antioxidant activities . The following table highlights the similarities and differences between this compound and other similar compounds:

| Compound | Similarities | Differences |

|---|---|---|

| Resveratrol | Both are stilbene derivatives with antioxidant properties | This compound has more potent anti-inflammatory effects |

| Piceatannol | Both inhibit leukotriene biosynthesis | This compound is more effective in reducing oxidative stress |

| Isorhapontigenin | Both exhibit anti-inflammatory activities | This compound has unique molecular interactions |

生物活性

Gnetucleistol C is a stilbene derivative isolated from the plant species Gnetum cleistostachyum. This compound has drawn interest due to its potential biological activities, particularly in anti-inflammatory and antioxidant properties. This article synthesizes current research on this compound, including its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is part of a broader class of stilbenes, which are characterized by their two aromatic rings connected by a double bond. The structural features of stilbenes significantly influence their biological activities. This compound, like other stilbene derivatives, contains hydroxyl and methoxy groups that enhance its reactivity and biological efficacy.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit the production of Prostaglandin E2 (PGE2), a key mediator in inflammatory responses.

- Inhibition Assays : In vitro assays demonstrated that this compound can inhibit PGE2 production with an IC50 value comparable to established anti-inflammatory drugs like indomethacin .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent.

- DPPH Scavenging Activity : The DPPH assay results showed that this compound has effective scavenging activity with an IC50 lower than many common antioxidants .

3. Cytotoxicity

The cytotoxic effects of this compound were assessed against various cancer cell lines, including HCT116 colorectal cancer cells. Results indicated that while it exhibited some cytotoxic effects, they were generally moderate and not as potent as other known anticancer agents .

The biological activities of this compound can be attributed to its interaction with cellular signaling pathways involved in inflammation and oxidative stress:

- PGE2 Pathway : By inhibiting enzymes involved in the synthesis of PGE2, such as cyclooxygenases (COX-1 and COX-2), this compound reduces inflammatory responses.

- Antioxidant Mechanism : The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals, thus neutralizing them and reducing oxidative stress within cells.

Case Studies

A series of case studies have provided insights into the practical applications of this compound:

- Case Study on Anti-Inflammatory Applications : In a study involving human macrophages, treatment with this compound resulted in a significant reduction in inflammatory cytokines such as TNF-α and IL-6, supporting its potential use in treating inflammatory diseases .

- Cosmetic Applications : The skin-whitening properties attributed to extracts containing this compound have been explored in cosmetic formulations aimed at inhibiting tyrosinase activity, which is crucial in melanin production .

属性

分子式 |

C15H12O4 |

|---|---|

分子量 |

256.25 g/mol |

IUPAC 名称 |

5-(4-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C15H12O4/c1-18-13-3-2-4-14-12(13)8-15(19-14)9-5-10(16)7-11(17)6-9/h2-8,16-17H,1H3 |

InChI 键 |

QVTAJIWJPWMJLB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。